Naringin chalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

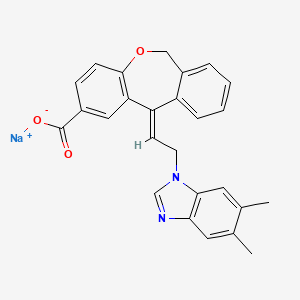

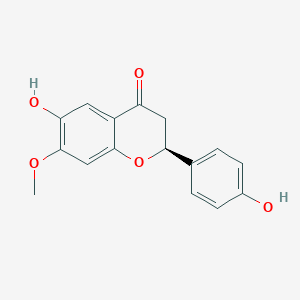

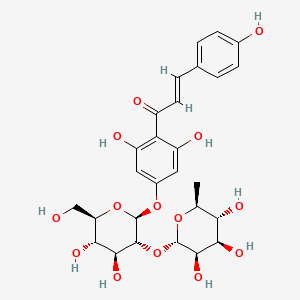

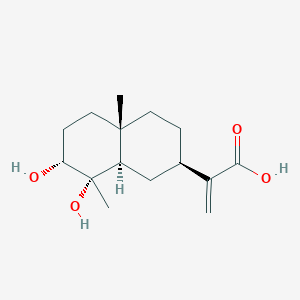

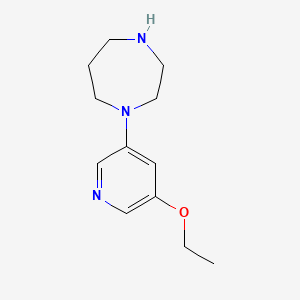

Naringin chalcone is a disaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 6' and a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyloxy group at position 4' respectively. It is a member of chalcones, a member of resorcinols and a disaccharide derivative. It derives from a trans-chalcone.

Scientific Research Applications

1. Nanomaterial Synthesis

Naringin chalcone exhibits potential in nanomaterial synthesis. Mandial et al. (2018) demonstrated its use in the synthesis of monodisperse Au, Ag, and Pd nanoparticles, acting as an effective reducing and stabilizing agent in aqueous phase synthesis. These nanoparticles, with surface-adsorbed naringin chalcone, facilitated protein extraction from complex solutions, highlighting its relevance in materials chemistry and nanotechnology (Mandial et al., 2018).

2. Enhancing Adipocyte Functions

Naringin chalcone improves adipocyte functions, as shown by Horiba et al. (2010). It enhances adiponectin production in adipocytes, a process crucial for metabolic regulation. This flavonoid activates peroxisome proliferator-activated receptor gamma and up-regulates genes associated with mitochondrial energy metabolism, indicating its potential in managing insulin sensitivity and metabolic syndromes (Horiba et al., 2010).

3. Bioavailability and Dietary Impact

The bioavailability of naringin chalcone from dietary sources like tomatoes was studied by Kolot et al. (2020). Their research showed that naringin chalcone is bioavailable in humans, although the availability is limited. They noted that its metabolism likely contributes to the excretion of the active molecule, providing insights into its dietary impact on human health (Kolot et al., 2020).

4. Suppression of Allergic Asthma

In the context of allergic asthma, Iwamura et al. (2010) found that naringin chalcone can significantly suppress allergic responses. In their study, the flavonoid inhibited Th2 cytokine production from CD4 T cells, which are pivotal in asthmatic symptoms. This suggests its potential as a supplement for managing allergic symptoms (Iwamura et al., 2010).

5. Metabolism and Antiallergic Activity

Yoshimura et al. (2009) investigated the metabolism of naringin chalcone in rats, identifying major metabolites in plasma and urine. The study highlighted the antiallergic potential of its metabolites, contributing to our understanding of its bioactive properties in vivo (Yoshimura et al., 2009).

6. Anti-Inflammatory Properties

Naringin chalcone exhibits anti-inflammatory properties by inhibiting proinflammatory cytokine production, as shown by Hirai et al. (2007). This suggests its potential in ameliorating inflammatory changes, particularly in the context of obesity and metabolic disorders (Hirai et al., 2007).

7. Antihyperglycemic and Antihyperlipidemic Agent

Najafian et al. (2010) explored the use of trans-chalcone, a core structure of naringin chalcone, in managing diabetes and related disorders. Their study in a rat model of diabetes type 1 showed significant reduction in blood glucose levels and dyslipidemia, indicating its therapeutic potential in metabolic conditions (Najafian et al., 2010).

8. Inhibitor of Aromatase and 17β-Hydroxysteroid Dehydrogenase

Le Bail et al. (2001) found that naringin chalcone acts as a potent inhibitor of aromatase and 17β-hydroxysteroid dehydrogenase activities. This suggests its potential application in managing hormone-dependent conditions, such as certain types of breast cancer (Le Bail et al., 2001).

9. Antibacterial and Antitumor Metabolite Production

Martín and Liras (2022) discussed the biosynthesis of naringenin and related chalcones in actinobacteria and plants. They highlighted the relevance of naringenin chalcone in the production of bioactive metabolites with antibacterial and antitumor properties (Martín & Liras, 2022).

10. Anti-Cancer Effects

Zhang et al. (2016) investigated the anti-tumor effects of naringenin chalcone on human glioblastoma cells and a mice model. They found that it induces autophagy, apoptosis, and activates the PI3K/Akt signalling pathway, underlining its potential in cancer therapy (Zhang et al., 2016).

properties

Product Name |

Naringin chalcone |

|---|---|

Molecular Formula |

C27H32O14 |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C27H32O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-9,11,18,20-29,31-37H,10H2,1H3/b7-4+/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

IXVXIWLKOMVSFY-GOZPEMRWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)

![2-Methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone](/img/structure/B1264486.png)